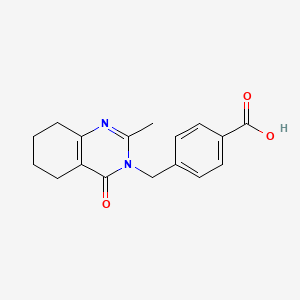
2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dicloro-N-(naftalen-2-il)pirimidin-4-amina es un compuesto orgánico con la fórmula molecular C14H9Cl2N3. Es un derivado de la pirimidina, caracterizado por la presencia de dos átomos de cloro y un grupo naftilo unido al anillo de pirimidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2,5-Dicloro-N-(naftalen-2-il)pirimidin-4-amina típicamente involucra la reacción de 2,5-dicloropirimidina con naftalen-2-amina. La reacción generalmente se lleva a cabo en presencia de una base, como carbonato de potasio, y un solvente, como dimetilformamida (DMF). La mezcla se calienta para facilitar la reacción de sustitución nucleófila, lo que da como resultado la formación del producto deseado .
Métodos de producción industrial: Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades más grandes. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y seguridad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: 2,5-Dicloro-N-(naftalen-2-il)pirimidin-4-amina sufre varias reacciones químicas, incluyendo:
Sustitución nucleófila: Los átomos de cloro en el anillo de pirimidina pueden ser reemplazados por nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento, como reacciones de Suzuki o Heck, para formar moléculas más complejas.
Reactivos y condiciones comunes:
Sustitución nucleófila: Carbonato de potasio en DMF a temperaturas elevadas.
Oxidación: Agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleófila con una amina puede producir una variedad de pirimidinas sustituidas .
Aplicaciones Científicas De Investigación
2,5-Dicloro-N-(naftalen-2-il)pirimidin-4-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de 2,5-Dicloro-N-(naftalen-2-il)pirimidin-4-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y son objeto de investigación en curso.
Compuestos similares:
2,5-Dicloro-N-(2-(isopropilsulfonil)fenil)pirimidin-4-amina: Este compuesto tiene una estructura similar, pero con un grupo isopropilsulfonilo en lugar de un grupo naftilo.
2,5-Dicloro-N-(2-(dimetilfosforil)fenil)pirimidin-4-amina: Otro compuesto similar con un grupo dimetilfosforilo.
Singularidad: 2,5-Dicloro-N-(naftalen-2-il)pirimidin-4-amina es único debido a la presencia del grupo naftilo, que puede impartir propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos.
Comparación Con Compuestos Similares
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: This compound has a similar structure but with an isopropylsulfonyl group instead of a naphthyl group.
2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine: Another similar compound with a dimethylphosphoryl group.
Uniqueness: 2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine is unique due to the presence of the naphthyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C14H9Cl2N3 |
|---|---|
Peso molecular |
290.1 g/mol |
Nombre IUPAC |
2,5-dichloro-N-naphthalen-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C14H9Cl2N3/c15-12-8-17-14(16)19-13(12)18-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,17,18,19) |
Clave InChI |
LZZMIENKDOWTDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC3=NC(=NC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B11835402.png)



